6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1167055-97-1
VCID: VC8210872
InChI: InChI=1S/C17H15NO2/c1-12-7-15-14(10-19)9-18-16(15)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
SMILES: CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde

CAS No.: 1167055-97-1

Cat. No.: VC8210872

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde - 1167055-97-1

Specification

CAS No. 1167055-97-1
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name 5-methyl-6-phenylmethoxy-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C17H15NO2/c1-12-7-15-14(10-19)9-18-16(15)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
Standard InChI Key NQFXLVRAYRCNDM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O
Canonical SMILES CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound is 5-methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde, reflecting its substitution pattern on the indole core . The indole skeleton is bicyclic, comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • A benzyloxy group (-OCH2_2C6_6H5_5) at position 6, introducing steric bulk and lipophilicity.

  • A methyl group (-CH3_3) at position 5, modulating electronic effects on the aromatic system.

  • A formyl group (-CHO) at position 3, providing a reactive site for further chemical modifications .

The SMILES notation CC1=CC2=C(C=C1OCC3=CC=CC=C3)N(C=C2C=O)H and InChIKey UUKFCVCTRWNXBI-UHFFFAOYSA-N encode its connectivity and stereochemical features.

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
CAS Registry Number1167055-97-1
Molecular FormulaC17H15NO2\text{C}_{17}\text{H}_{15}\text{NO}_2
Exact Mass265.1103 g/mol
XLogP33.65
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors3 (O, N, O)

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights into its structure:

  • 1H^1\text{H} NMR (DMSO-d6_6): A singlet at δ 9.95 ppm corresponds to the aldehyde proton, while the indole N-H proton appears as a broad signal at δ 12.14 ppm . Aromatic protons from the benzyloxy group resonate between δ 7.56–7.20 ppm .

  • 13C^{13}\text{C} NMR: The aldehyde carbon appears at δ 185.34 ppm, with quaternary carbons of the indole ring at δ 138.85 and 137.43 ppm .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 265.1103 confirms the molecular formula .

Synthetic Methodologies

Vilsmeier-Haack Reaction Pathway

The most cited synthesis involves a Vilsmeier-Haack formylation of 5-methyl-6-benzyloxyindole, as detailed in Chinese Patent CN102786460A :

Step 1: Vilsmeier Reagent Preparation
Phosphorus oxychloride (POCl3_3) is added to anhydrous dimethylformamide (DMF) at 0–5°C, generating the electrophilic chloroiminium intermediate:

POCl3+HCON(CH3)2[CH3)2N=CHCl]+Cl\text{POCl}_3 + \text{HCON(CH}_3\text{)}_2 \rightarrow \text{[CH}_3\text{)}_2\text{N=CHCl]}^+ \text{Cl}^-

Step 2: Electrophilic Formylation
The indole substrate undergoes formylation at position 3 under reflux conditions (5–8 hours), followed by alkaline workup (pH 8–9) to yield the product .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature110–120°C (reflux)Maximizes electrophilic activity
SolventAnhydrous DMFStabilizes iminium intermediate
Reaction Time6–7 hoursBalances conversion vs. decomposition
Base for QuenchingNa2_2CO3_3 (sat.)Prevents over-acidification

Alternative Synthetic Routes

  • Friedel-Crafts Acylation: Limited success due to competing reactions at the electron-rich benzyloxy group.

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated couplings (e.g., Suzuki-Miyaura) enable modular synthesis but require pre-functionalized indole precursors .

Physicochemical and Pharmacokinetic Properties

Thermodynamic and Solubility Profiles

Experimental data from Chemsrc reveal:

  • Density: 1.2 ± 0.1 g/cm3^3 at 20°C

  • Boiling Point: 477.6 ± 40.0°C (atmospheric pressure)

  • LogP: 3.65, indicating moderate lipophilicity suitable for blood-brain barrier penetration

  • Vapor Pressure: 0.0 ± 1.2 mmHg at 25°C, suggesting low volatility

Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .

Stability Considerations

  • Photostability: Degrades under UV light (λ > 300 nm) via radical-mediated oxidation of the benzyloxy group.

  • Thermal Stability: Stable up to 150°C; decomposition observed at higher temperatures through aldehyde decarbonylation .

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